Thioxanthene
Overview
Description
Thioxanthene is a chemical compound characterized by a central tricyclic structure. It is closely related to phenothiazines, another group of compounds with a similar tricyclic structure. The primary difference between thioxanthenes and phenothiazines is the replacement of the nitrogen atom in the central ring of phenothiazines with a sulfur atom in thioxanthenes . Thioxanthenes are known for their applications in the pharmaceutical industry, particularly as antipsychotic agents .
Mechanism of Action
Target of Action
Thioxanthene, also known as 9H-Thioxanthene, primarily targets various postsynaptic receptors. These include dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors . These receptors play crucial roles in various physiological processes, including mood regulation, motor control, and cognitive function .
Mode of Action
This compound acts as an antagonist (blocking agent) on its target receptors. It inhibits the effects of dopamine, serotonin, histamine, and acetylcholine by blocking their respective receptors . This blockade leads to changes in neurotransmission, which can alleviate symptoms of certain psychiatric disorders .
Biochemical Pathways
This compound affects several biochemical pathways due to its broad receptor antagonism. For instance, it inhibits the dopaminergic pathway, reducing the effects of dopamine and potentially alleviating symptoms of conditions like schizophrenia . Additionally, this compound has been found to play a unique role in photochemistry, participating in reactions with metal complexes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission due to its receptor antagonism. By blocking various neurotransmitter receptors, this compound can alter the transmission of signals in the brain, which can lead to changes in mood, cognition, and motor control . Some this compound derivatives have also shown promising anticancer activity and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound’s role in photochemistry suggests that light exposure could potentially influence its action . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thioxanthene can be synthesized through various methods. One common approach involves the cyclization of diaryl sulfides. For instance, the reaction of diphenyl sulfide with sulfur and iodine under high-temperature conditions can yield this compound . Another method involves the nucleophilic substitution reaction of thioxanthen-9-ol with indoles, catalyzed by iodine, which provides an efficient route to this compound derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iodine, and green solvents can enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Thioxanthene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions involving this compound often use reagents like indoles and catalysts such as iodine.
Major Products: The major products formed from these reactions include this compound derivatives with various functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Thioxanthene and its derivatives have a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenothiazines: Both thioxanthenes and phenothiazines have a tricyclic structure, but phenothiazines contain a nitrogen atom in the central ring instead of sulfur.
Uniqueness of Thioxanthene: this compound’s unique sulfur-containing tricyclic structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to its analogs. Its ability to act as a photocatalyst and its use in antipsychotic medications highlight its versatility and importance in various fields of research and industry .
Properties
IUPAC Name |
9H-thioxanthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUJGAVDBINPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180732 | |
Record name | Thioxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261-31-4 | |
Record name | Thioxanthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000261314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10H-dibenzo[b,e]thiin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3P67894A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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